molecular formula C8H4ClF3N2 B1452446 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-01-6

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1452446
CAS No.: 1190312-01-6
M. Wt: 220.58 g/mol
InChI Key: VIZRGTJRIXVQOD-UHFFFAOYSA-N
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Description

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZRGTJRIXVQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dichloro-5-trifluoromethylpyridine as a starting material, which undergoes a series of reactions including fluorination and cyclization to form the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions such as inert atmosphere and specific temperature ranges to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the chlorine atom can form covalent bonds with target proteins or enzymes. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine lies in its combination of the pyrrolo ring with the trifluoromethyl and chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest due to its potential biological activities. This compound, which falls under the category of pyrrolopyridines, has been studied for various pharmacological properties, including its effects on the nervous system, immune response, and potential antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula for this compound is C8H4ClF3N2C_8H_4ClF_3N_2. The structure can be represented as follows:

  • SMILES : C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F
  • InChI : InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)

Anticancer Properties

Recent studies have indicated that pyrrolopyridine derivatives, including this compound, exhibit promising anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth and proliferation. The presence of the trifluoromethyl group enhances lipophilicity and may improve cell membrane permeability, facilitating better interaction with target proteins.

Antimycobacterial Activity

Research has shown that similar pyrrole-based compounds can exhibit antimycobacterial properties. For example:

  • Study Findings : Compounds with structural similarities to this compound have been tested against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations (MIC values below 0.15 µM) .

Neuropharmacological Effects

Pyrrolopyridine derivatives are also being explored for their neuropharmacological effects:

  • Analgesic and Sedative Activities : Some derivatives have shown efficacy in treating pain and anxiety disorders through modulation of neurotransmitter systems . The structure-activity relationship (SAR) analysis indicates that modifications in the core structure can significantly affect these properties.

Case Study 1: Antiviral Activity

In a study assessing the antiviral potential of pyrrolopyridine derivatives against respiratory syncytial virus (RSV), several compounds were evaluated for their cytopathic effects. The most potent derivatives demonstrated excellent bioavailability and a favorable pharmacokinetic profile .

CompoundActivity Against RSVBinding Affinity
Derivative AHighModerate
Derivative BModerateHigh

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study on pyrrolopyridine derivatives highlighted that specific substitutions at the 5-position significantly enhanced biological activity. For instance:

SubstituentBiological ActivityNotes
TrifluoromethylHighImproved solubility
MethylModerateReduced activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

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